

Application Notes and Protocols for In Vivo Studies with NBI-35965

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Compound of Interest		
Compound Name:	NBI-35965	
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Abstract

This document provides a comprehensive overview of the experimental protocols for in vivo studies involving **NBI-35965**, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Detailed methodologies for key in vivo assays, a summary of its pharmacological and pharmacokinetic properties, and a depiction of its mechanism of action are presented to guide researchers in designing and executing preclinical studies.

Introduction

NBI-35965 is a selective, orally active, and brain-penetrant non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] The CRF system plays a pivotal role in mediating the body's response to stress, and dysregulation of this system is implicated in various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[3][4] As a CRF1 antagonist, **NBI-35965** has been investigated in several preclinical models to evaluate its therapeutic potential in mitigating stress-related physiological and behavioral responses.[1][5]

Mechanism of Action

NBI-35965 exhibits high binding affinity and selectivity for the CRF1 receptor, with no significant activity at the CRF2 receptor.[1][5] By blocking the CRF1 receptor, **NBI-35965**



inhibits the downstream signaling cascades initiated by the binding of CRF. This includes the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) formation, as well as the modulation of other signaling pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[4][5] This antagonistic action at the CRF1 receptor effectively blunts the physiological responses to stress, such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1]

Pharmacological and Pharmacokinetic Properties

NBI-35965 has been characterized by its potent in vitro activity and favorable in vivo pharmacokinetic profile in animal models.

Table 1: Binding Affinity and Functional Activity of NBI-35965

Parameter	Value	Species/System	Reference
Ki (CRF1)	4 nM	Human CRF1 Receptor	[1][5]
pKi (CRF1)	8.5	Human CRF1 Receptor	[1]
Ki (CRF2)	>10,000 nM	Human CRF2 Receptor	
pIC50 (CRF-induced ACTH)	7.1	In vitro	[1]
pIC50 (Stress-induced ACTH)	6.9	In vivo	[1]

Table 2: Pharmacokinetic Parameters of NBI-35965 in Rats



Parameter	Value	Route of Administration	Reference
Volume of Distribution (Vd)	17.8 L/kg	Oral (10 mg/kg)	[1]
Plasma Clearance (CL)	17 mL/min/kg	Oral (10 mg/kg)	[1]
Half-life (t1/2)	12 h	Oral (10 mg/kg)	[1]
Oral Bioavailability (F)	34%	Oral (10 mg/kg)	[1]
Maximal Plasma Concentration (Cmax)	560 ng/mL	Oral (10 mg/kg)	[1]
Time to Cmax (Tmax)	1 h	Oral (10 mg/kg)	[1]
Maximal Brain Concentration	700 ng/g	Oral (10 mg/kg)	[1]

In Vivo Models and Applications

NBI-35965 has demonstrated efficacy in a variety of preclinical models of stress and anxiety.

- Stress-Induced ACTH Secretion: NBI-35965 reduces the production of ACTH in response to stress in mice.[1]
- Anxiolytic Effects: The compound has shown anxiolytic properties in relevant behavioral paradigms.[1]
- Stress-Induced Visceral Hypersensitivity: In rat models of IBS, NBI-35965 abolishes stress-induced visceral hyperalgesia, a key symptom of the disorder.[5]
- Colonic Motor Function: It blocks the CRF-induced shortening of distal colonic transit time, suggesting a role in modulating gut motility.[5]
- Activation of Locus Coeruleus Neurons: NBI-35965 prevents the activation of locus coeruleus neurons induced by both colorectal distension and intracisternal CRF administration in rats.[6]



Signaling Pathway of CRF1 Receptor

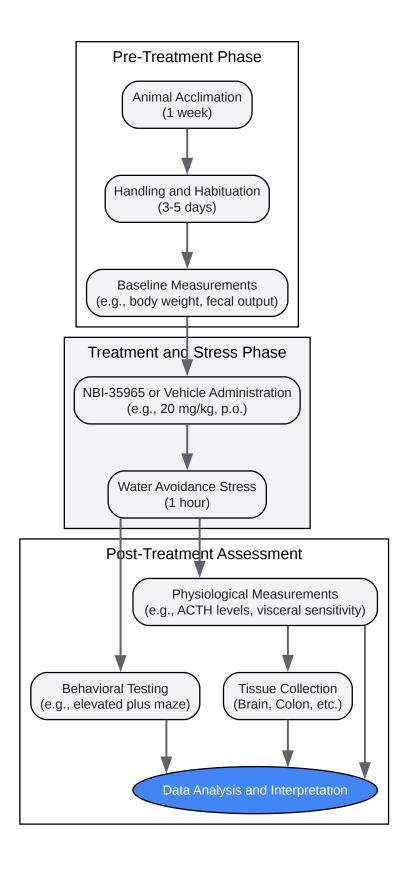
The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-proteins to initiate diverse intracellular signaling cascades. The primary pathway involves Gs-protein activation, leading to adenylyl cyclase (AC) activation and cAMP production. However, it can also signal through Gq to activate the phospholipase C (PLC) pathway and through Gi to modulate the ERK/Akt pathways.

Caption: CRF1 Receptor Signaling Pathways.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **NBI-35965** in a stress-related model, such as the water avoidance stress test.





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Caption: In Vivo Experimental Workflow.



Experimental Protocols

This protocol is designed to induce a state of psychological stress to evaluate the anxiolytic and stress-reducing effects of **NBI-35965**.

Materials:

- Male Wistar or Sprague-Dawley rats (250-300g)
- NBI-35965 hydrochloride
- Vehicle (e.g., sterile water or saline)
- Plexiglas cages (e.g., 40 cm x 25 cm x 20 cm)
- A small platform (e.g., 8 cm x 8 cm)
- · Water bath maintained at 25°C
- · Oral gavage needles

Procedure:

- Habituation: For 3 consecutive days prior to the experiment, handle the rats for 5-10 minutes each day to acclimate them to the experimenter.
- Drug Administration: On the day of the experiment, administer NBI-35965 (e.g., 20 mg/kg) or vehicle via oral gavage 60 minutes before the stress procedure.[1]
- Stress Induction:
 - Place a small platform in the center of the Plexiglas cage.
 - Fill the cage with 25°C water to a level 1 cm below the top of the platform.
 - Place the rat on the platform. The rat will avoid the water by remaining on the platform.
 - The duration of the stress session is typically 1 hour.



- Sham Control: For the control group, place the rats on the platform in a dry cage for the same duration.
- Outcome Measures:
 - Fecal Pellet Output: Count the number of fecal pellets produced during the 1-hour stress session as an index of stress-induced defecation.
 - Behavioral Tests: Following the WAS session, assess anxiety-like behavior using tests such as the elevated plus-maze or open field test.
 - Physiological Measures: Collect blood samples immediately after the stress session to measure plasma ACTH and corticosterone levels.

This protocol assesses visceral sensitivity by measuring the visceromotor response (VMR) to colorectal distension.

Materials:

- Male Long-Evans or Sprague-Dawley rats (300-400g)
- NBI-35965 hydrochloride
- Vehicle
- Flexible balloon catheter (e.g., 5-6 cm in length)
- Pressure transducer and barostat system
- EMG electrodes and recording system
- Surgical supplies for electrode implantation

Procedure:

- Electrode Implantation (Optional, for EMG):
 - Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).



- Implant bipolar EMG electrodes into the external oblique abdominal musculature.
- Allow the rat to recover for at least 5-7 days post-surgery.
- Habituation: Acclimate the rats to the testing environment and restraint for 15-30 minutes for 2-3 days before the experiment.
- Drug Administration: Administer NBI-35965 (e.g., 20 mg/kg, s.c. or p.o.) or vehicle 60 minutes prior to the CRD procedure.
- CRD Procedure:
 - Lightly restrain the conscious rat.
 - Gently insert the lubricated balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
 - Allow the rat to adapt for a 15-20 minute stabilization period.
 - Perform graded, phasic distensions by inflating the balloon to various pressures (e.g., 10, 20, 40, 60, 80 mmHg). Each distension should last for a fixed duration (e.g., 20-30 seconds) with a sufficient inter-stimulus interval (e.g., 4-5 minutes).[5]
- Data Acquisition and Analysis:
 - Record the abdominal muscle contractions (VMR) via the EMG electrodes or by visual scoring of the abdominal withdrawal reflex (AWR).
 - Quantify the EMG signal by integrating the rectified EMG activity during the distension period and subtracting the baseline activity.
 - Compare the VMR between the NBI-35965-treated and vehicle-treated groups at each distension pressure. A reduction in VMR indicates an analgesic effect.

This protocol determines the extent to which **NBI-35965** occupies CRF1 receptors in the brain after in vivo administration.



Materials:

- Rats treated with various doses of NBI-35965 (e.g., 1, 3, 10, 30 mg/kg, p.o.) and a vehicle control group.[5]
- Cryostat
- · Microscope slides
- Radioligand specific for CRF1 receptors (e.g., [125I]sauvagine).[5]
- · Incubation and wash buffers
- Phosphor imaging screen or autoradiography film
- Image analysis software

Procedure:

- Dosing and Tissue Collection:
 - Administer NBI-35965 or vehicle to the rats.
 - At a predetermined time point (e.g., 1 hour post-dose), euthanize the animals and rapidly dissect the brains.
 - Freeze the brains in isopentane cooled with dry ice and store at -80°C until sectioning.
- Cryosectioning:
 - Cut coronal brain sections (e.g., 20 μm thickness) using a cryostat at -20°C.
 - Thaw-mount the sections onto gelatin-coated microscope slides.
- Radioligand Binding:
 - Pre-incubate the slides in buffer to rehydrate the tissue.



- Incubate the sections with a solution containing the CRF1 radioligand (e.g.,
 [125I]sauvagine) at a concentration near its Kd.
- To determine non-specific binding, incubate an adjacent set of sections in the presence of a high concentration of a non-labeled CRF1 ligand.
- Washing and Drying:
 - Wash the slides in ice-cold buffer to remove unbound radioligand.
 - o Briefly rinse in distilled water and dry the slides under a stream of cool air.
- Imaging and Analysis:
 - Expose the slides to a phosphor imaging screen or autoradiography film.
 - Quantify the signal intensity in specific brain regions known to express CRF1 receptors (e.g., cortex, amygdala).
 - Calculate the percentage of receptor occupancy by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals:
 - % Occupancy = 100 * (1 (Specific Binding drug / Specific Binding vehicle))

Conclusion

NBI-35965 is a valuable research tool for investigating the role of the CRF1 receptor in stress-related pathophysiology. The protocols outlined in this document provide a framework for conducting in vivo studies to further elucidate the therapeutic potential of this compound. Careful consideration of experimental design, including appropriate controls and outcome measures, is essential for obtaining robust and reproducible data.

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